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Compound of Interest

Compound Name:
1-CBZ-4-AMINO-4-

METHYLPIPERIDINE

Cat. No.: B596396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 4-amino-4-methylpiperidine-

1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details

its chemical structure, physicochemical properties, a proposed synthetic pathway with

experimental protocols, and its significant application in the discovery of novel therapeutics,

particularly C-C chemokine receptor type 5 (CCR5) antagonists.

Identity and Physicochemical Properties
Benzyl 4-amino-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative. The

core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group

and substituted at the C4 position with both a methyl and an amino group. This quaternary

center is a key structural motif in various biologically active molecules.

The compound is primarily used as a synthetic intermediate. Its free amino group allows for

further chemical modification, while the Cbz group provides stable protection of the piperidine

nitrogen, which can be removed under specific conditions. Its direct precursor, in which the 4-

amino group is protected with a tert-butoxycarbonyl (Boc) group, is also a commercially

available and widely used intermediate.

Table 1: Physicochemical Properties of Benzyl 4-amino-4-methylpiperidine-1-carboxylate and

its Boc-Protected Precursor
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Property
Benzyl 4-amino-4-
methylpiperidine-1-
carboxylate

Benzyl 4-{[(tert-
butoxy)carbonyl]amino}-4-
methylpiperidine-1-
carboxylate

CAS Number 169750-59-8 169750-60-1[1]

Molecular Formula C₁₄H₂₀N₂O₂ C₁₉H₂₈N₂O₄

Molecular Weight 248.32 g/mol 348.44 g/mol

IUPAC Name
Benzyl 4-amino-4-

methylpiperidine-1-carboxylate

Benzyl 4-methyl-4-[(2-

methylpropan-2-

yl)oxycarbonylamino]piperidine

-1-carboxylate[1]

Physical Form Data not available Solid

Solubility Data not available Data not available

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis for benzyl 4-amino-4-methylpiperidine-1-carboxylate is not

readily available, which is common for specialized chemical building blocks. However, a

plausible and efficient synthetic route can be designed based on established methods for

creating 4-substituted-4-aminopiperidine derivatives[2]. The proposed pathway involves the

synthesis of the N-Boc protected intermediate followed by a final deprotection step.

Proposed Synthetic Workflow
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Synthesis of Boc-Protected Intermediate

Final Deprotection

1. N-Cbz-4-piperidone

2. Strecker Reaction
(TMSCN, MeNH2)

3. Nitrile Hydrolysis
(HCl)

4. Boc Protection
(Boc)2O

Benzyl 4-((tert-butoxycarbonyl)amino)-
4-methylpiperidine-1-carboxylate

5. Acidic Deprotection
(TFA or HCl in Dioxane)

Benzyl 4-amino-4-methyl-
piperidine-1-carboxylate

(Target Compound)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.
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Experimental Protocol: Synthesis of the Boc-Protected
Intermediate
This protocol is a generalized procedure adapted from common synthetic routes for analogous

compounds.

Step 1 & 2: Formation of α-aminonitrile via Strecker Reaction

To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a

solution in THF or water) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of

sodium bicarbonate.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-

aminonitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Dissolve the crude α-aminonitrile in concentrated hydrochloric acid (6-12 M).

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a strong

base (e.g., NaOH solution) to precipitate the amino acid product.

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Step 4: Boc Protection of the Amino Group

Suspend the amino acid (1.0 eq) in a mixture of dioxane and water.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a base such as sodium hydroxide or

triethylamine to maintain a pH of 9-10.

Stir vigorously at room temperature for 4-12 hours until the reaction is complete

(monitored by TLC).

Acidify the reaction mixture to pH 3 with a cold solution of 1M HCl or potassium bisulfate.

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate to yield benzyl 4-{[(tert-

butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate.

Experimental Protocol: Final Deprotection Step
Step 5: Removal of the Boc Protecting Group

Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or 1,4-dioxane.

Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid

(TFA, 20-50% in DCM) or a 4M solution of HCl in 1,4-dioxane.

Stir the solution at room temperature for 1-4 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, remove the solvent and excess acid under reduced pressure.

The resulting product, benzyl 4-amino-4-methylpiperidine-1-carboxylate, is often obtained

as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized

with a mild base if the free amine is required.

Analytical Characterization
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final

compound are not available in the cited literature. However, commercial suppliers of the Boc-

protected precursor confirm that characterization is typically performed using standard

analytical methods like LC-MS, GC-MS, HPLC, and NMR[1].
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Table 2: Expected Analytical Data

Analysis Method
Benzyl 4-amino-4-methylpiperidine-1-
carboxylate (Expected)

¹H NMR

Signals corresponding to the benzyl group

protons (~7.3 ppm), the benzylic CH₂ protons

(~5.1 ppm), piperidine ring protons (broad

signals, ~1.5-3.8 ppm), and the methyl group

singlet (~1.2 ppm). The NH₂ protons would

appear as a broad singlet.

¹³C NMR

Signals for the carbonyl carbon of the

carbamate, aromatic carbons of the benzyl

group, the benzylic CH₂ carbon, the quaternary

C4 carbon of the piperidine ring, other piperidine

carbons, and the methyl carbon.

Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 249.16.

Applications in Drug Discovery
The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal

chemistry[2]. Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a crucial building

block for synthesizing more complex molecules, most notably antagonists of the CCR5

receptor.

Role as a Scaffold for CCR5 Antagonists
The CCR5 receptor is a co-receptor used by the most common strains of HIV-1 to enter host T-

cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several

potent, small-molecule CCR5 antagonists, such as Vicriviroc (Sch-D), are based on a

piperazino-piperidine core[2][3]. The 4-amino-4-methylpiperidine moiety is a key component of

this core, providing a necessary scaffold for orienting other pharmacophoric elements.

The synthesis of these complex antagonists often employs a convergent approach where the

substituted 4-aminopiperidine fragment is prepared separately and then coupled with other

parts of the molecule[2][3]. The use of building blocks like the title compound facilitates the
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efficient and modular assembly of libraries of potential drug candidates for structure-activity

relationship (SAR) studies[3][4].

Drug Development Workflow

Benzyl 4-amino-4-methyl-
piperidine-1-carboxylate

(Core Scaffold)

Chemical Elaboration
(e.g., Amide Coupling, Alkylation)

 Step 1 

Library of Piperazino-Piperidine Analogs

 Step 2 

Screening for CCR5 Antagonism
(e.g., Binding Assays)

 Step 3 

Lead Optimization
(SAR Studies)

 Step 4 

Preclinical Candidate
(e.g., Vicriviroc)

 Step 5 
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Caption: Role of the core scaffold in CCR5 antagonist development.

In summary, benzyl 4-amino-4-methylpiperidine-1-carboxylate is a valuable synthetic

intermediate for drug discovery and development. Its structure provides a rigid and versatile

platform for the synthesis of complex molecules targeting critical biological pathways,

particularly in the field of antiviral research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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